
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21N7O5 and its molecular weight is 439.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds with a structure similar to "(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their anticancer potential. For instance, certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against HT-29 colon cancer cell line and moderate activity against leukemia K562 cell line, with compound 10f being the most active against HT-29 colon cancer cell line (Abdel‐Aziz et al., 2013).
Organic Electronics
Compounds incorporating the 2-oxoindolin-3-ylidene unit have also been used in the development of organic electronics. For example, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) has been used as a new electron-acceptor building block for polymer semiconductors with very low-lying energy levels, showing stable electron transport performance in thin-film transistors (Yan, Sun, & Li, 2013).
Biochemical Research
The transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin, involving compounds with similar structures, has been explored using density functional theory. This research sheds light on the biochemical processes and potential pathways for the formation of these compounds from 8-oxoguanine (Munk, Burrows, & Schlegel, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 2,6-dioxopurine with 3-methyluracil, followed by the addition of a hydrazine derivative and an allyl alcohol. The resulting compound is then subjected to a reaction with an indole derivative to form the final product.", "Starting Materials": [ "2,6-dioxopurine", "3-methyluracil", "hydrazine derivative", "allyl alcohol", "indole derivative" ], "Reaction": [ "Step 1: React 2,6-dioxopurine with 3-methyluracil in the presence of a suitable solvent and a catalyst to form a purine-uracil intermediate.", "Step 2: Add a hydrazine derivative to the purine-uracil intermediate and stir the mixture at a suitable temperature to form a hydrazinyl-purine-uracil intermediate.", "Step 3: Add allyl alcohol to the hydrazinyl-purine-uracil intermediate and stir the mixture at a suitable temperature to form the desired compound.", "Step 4: React the desired compound with an indole derivative in the presence of a suitable solvent and a catalyst to form the final product, (E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS-Nummer |
899358-10-2 |
Molekularformel |
C20H21N7O5 |
Molekulargewicht |
439.432 |
IUPAC-Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H21N7O5/c1-3-8-32-10-11(28)9-27-15-16(26(2)20(31)23-18(15)30)22-19(27)25-24-14-12-6-4-5-7-13(12)21-17(14)29/h3-7,11,21,28-29H,1,8-10H2,2H3,(H,23,30,31) |
InChI-Schlüssel |
HQNNGUVJHWYNQI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COCC=C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)
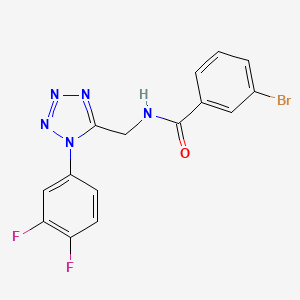
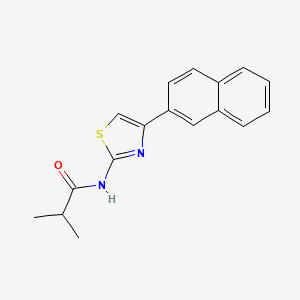
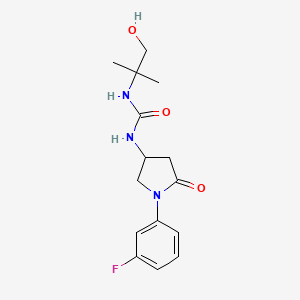

![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)
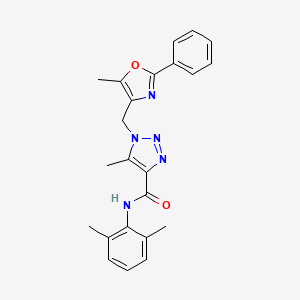
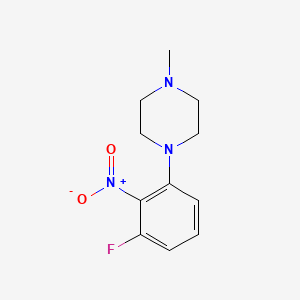
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)
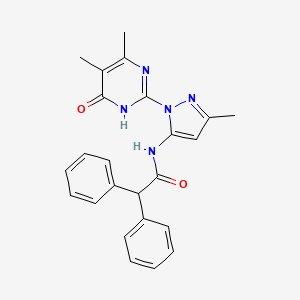
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)